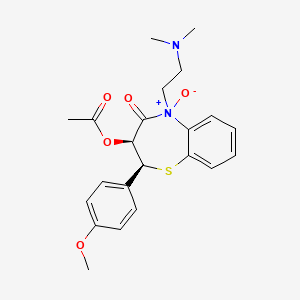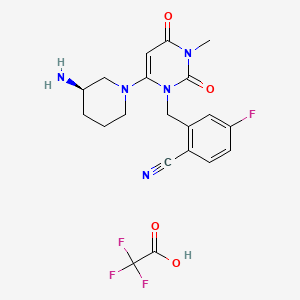![molecular formula C14H24N2OSi B587812 N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide CAS No. 1391052-07-5](/img/structure/B587812.png)
N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide is an organic compound that features a pyridine ring, a propan-2-yl group, and a trimethylsilyl group attached to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridine Derivative: The starting material, pyridine, undergoes alkylation with 1-bromo-2-propanol to form 1-(pyridin-3-yl)propan-2-ol.
N-Methylation: The hydroxyl group of 1-(pyridin-3-yl)propan-2-ol is converted to a leaving group (e.g., tosylate), followed by nucleophilic substitution with methylamine to yield N-methyl-N-(1-(pyridin-3-yl)propan-2-yl)amine.
Acetamide Formation: The amine is then reacted with trimethylsilyl chloride and acetic anhydride to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring and the propan-2-yl group.
Reduction: Reduction reactions can target the carbonyl group of the acetamide moiety.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.
Major Products:
Oxidation: Products may include pyridine N-oxides or carboxylic acids.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted acetamides.
科学的研究の応用
N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies investigating the interactions of pyridine derivatives with biological targets.
Industrial Applications:
作用機序
The mechanism of action of N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions, while the trimethylsilyl group can influence the compound’s lipophilicity and membrane permeability.
類似化合物との比較
N-Methyl-N-(1-(pyridin-3-yl)propan-2-yl)acetamide: Lacks the trimethylsilyl group, resulting in different chemical properties.
N-Methyl-N-(1-(pyridin-3-yl)propan-2-yl)-2-(trimethylsilyl)propionamide: Similar structure but with a propionamide moiety instead of acetamide.
Uniqueness: The presence of the trimethylsilyl group in N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide imparts unique chemical properties, such as increased lipophilicity and potential for selective reactions involving the silyl group. This makes it a valuable compound for specific synthetic and medicinal applications.
特性
CAS番号 |
1391052-07-5 |
|---|---|
分子式 |
C14H24N2OSi |
分子量 |
264.444 |
IUPAC名 |
N-methyl-N-(1-pyridin-3-ylpropan-2-yl)-2-trimethylsilylacetamide |
InChI |
InChI=1S/C14H24N2OSi/c1-12(9-13-7-6-8-15-10-13)16(2)14(17)11-18(3,4)5/h6-8,10,12H,9,11H2,1-5H3 |
InChIキー |
WXWYGJZQMRUXOK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CN=CC=C1)N(C)C(=O)C[Si](C)(C)C |
同義語 |
N-Methyl-N-[1-methyl-2-(3-pyridyl)ethyl]-2-trimethylsilyl-acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1'-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B587737.png)








![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)
